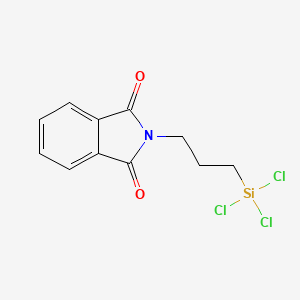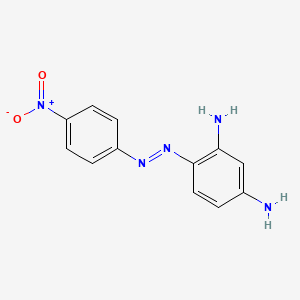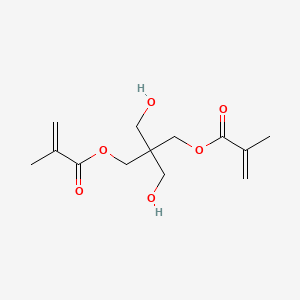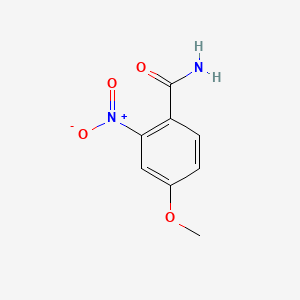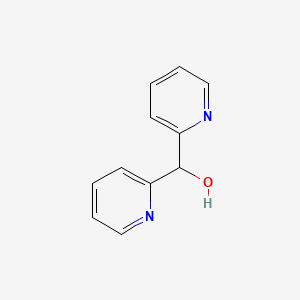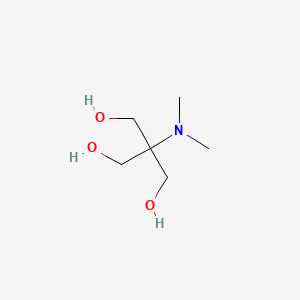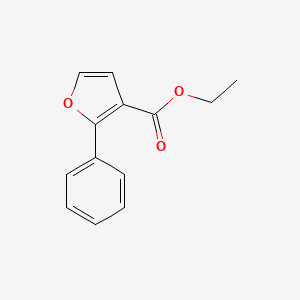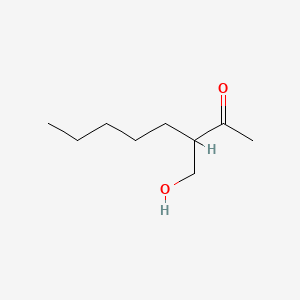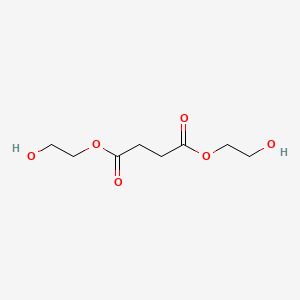
双(2-羟乙基)琥珀酸酯
描述
Bis(2-hydroxyethyl) succinate, also known as 1,4-BIS(2-HYDROXYETHYL) BUTANEDIOATE, is a chemical compound with the molecular formula C8H14O6 . It has an average mass of 206.193 Da and a monoisotopic mass of 206.079041 Da .
Synthesis Analysis
The synthesis of Bis(2-hydroxyethyl) succinate can be achieved through the bis-alkoxycarbonylation reaction of olefins . A recently developed catalytic system, consisting of an aryl α-diimine/palladium (II) catalyst and p-benzoquinone as an oxidant, has allowed succinates to be obtained in high yields . A similar methodology was applied for the unprecedented synthesis of the bis(2-hydroxyethyl) 2-phenylsuccinate in 78% isolated yield, starting from the cheap and commercially available compounds styrene and ethylene glycol .Molecular Structure Analysis
The molecular structure of Bis(2-hydroxyethyl) succinate contains a total of 27 bonds, including 13 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 2 esters (aliphatic), 2 hydroxyl groups, and 2 primary alcohols .Chemical Reactions Analysis
Bis(2-hydroxyethyl) succinate can undergo various chemical reactions. For instance, it has been shown to degrade under the action of carboxylesterase Ea Est2, a thermotolerant biocatalyst derived from Exiguobacterium antarcticum, a psychrotrophic bacterium .Physical And Chemical Properties Analysis
Bis(2-hydroxyethyl) succinate has a molecular formula of C8H14O6 . Its average mass is 206.193 Da and its monoisotopic mass is 206.079041 Da .科学研究应用
癌症治疗中的放射增敏作用
双(2-羟乙基)琥珀酸酯衍生物,如双(2,2,6,6-四甲基-1-氧基-4-哌啶基)琥珀酸酯(Ro-03-6061),已被研究其作为癌症治疗中放射增敏剂的潜力。这些化合物已显示出增强癌细胞对辐射敏感性的效果,有可能在放射治疗中提供更有效的治疗方法。例如,库克、菲尔登和约翰逊(1976)发现,双(2-羟乙基)琥珀酸酯的双自由基形式比相关的单功能化合物更有效地降低辐照的哺乳动物细胞的存活参数(Cooke, Fielden, & Johnson, 1976)。
抗病毒活性
双(2-羟乙基)琥珀酸酯的某些衍生物已显示出显着的抗病毒特性。例如,N,N-十八烷基-N',N'-双(2-羟乙基)丙二胺是一种急性毒性低的抗病毒药物,已显示出对小鼠中各种病毒感染的有效性,表明其作为抗病毒剂的潜力。霍夫曼等人(1973)观察到,该化合物对致命性感染提供了保护,并有效抑制了病毒的形成(Hoffman, Korst, Niblack, & Cronin, 1973)。
润滑和摩擦学
在摩擦学领域,双(2-羟乙基)琥珀酸铵衍生物已被探索作为润滑剂添加剂。它们添加到润滑剂中已显示出有希望的减少摩擦和磨损的结果,使其在各种工业应用中具有潜在的用途。Avilés 等人 (2021) 研究了这些化合物如何影响摩擦系数和磨损率,证明了它们在改善摩擦学性能方面的功效(Avilés, Pamies, Sanes, Arias-Pardilla, Carrión, & Bermúdez, 2021)。
分子对接和药物设计
双(2-羟乙基)琥珀酸酯衍生物也参与了分子对接研究和药物设计,特别是在抗利什曼病药物的开发中。扎希尔、汗、桑谢蒂和帕蒂尔 (2015) 由 4-羟基香豆素合成了双-(4-羟基香豆素-3-基)甲烷衍生物并评估了它们的抗利什曼病活性,突出了这些化合物在药物发现中的作用(Zaheer, Khan, Sangshetti, & Patil, 2015)。
聚合物和材料科学
在聚合物和材料科学中,双(2-羟乙基)琥珀酸酯衍生物已被研究作为聚(氯乙烯)中的增塑剂的潜力。乔杜里等人(2015)研究了双(2-乙基己基)琥珀酸酯与环氧大豆油的混合物,发现它们可有效作为PVC的生物基增塑剂,突出了它们在开发更可持续材料中的用途(Chaudhary, Nguyen, Smith, Sunday, Luong, & Zamanskiy, 2015)。
安全和危害
While specific safety and hazards data for Bis(2-hydroxyethyl) succinate was not found in the search results, it is generally recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest the substance . If swallowed, immediate medical assistance should be sought . The substance should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It is also incompatible with strong oxidizing agents .
属性
IUPAC Name |
bis(2-hydroxyethyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c9-3-5-13-7(11)1-2-8(12)14-6-4-10/h9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAJQKOBULJJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)OCCO)C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145529 | |
| Record name | Bis(2-hydroxyethyl) succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-hydroxyethyl) succinate | |
CAS RN |
10283-83-7 | |
| Record name | Butanedioic acid, 1,4-bis(2-hydroxyethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10283-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-hydroxyethyl) succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010283837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-hydroxyethyl) succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-hydroxyethyl) succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



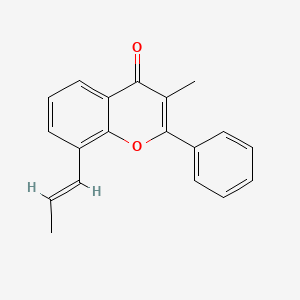
![4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1605048.png)
![5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B1605050.png)
![1h-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis-](/img/structure/B1605055.png)
